((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid
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Overview
Description
((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid is an organic compound with the molecular formula C13H12N2O5S It is characterized by the presence of a nitro group, a methyl group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid typically involves the nitration of 2-methyl aniline followed by sulfonation. The nitration process introduces a nitro group into the aromatic ring, while the sulfonation process adds a sulfonic acid group. The reaction conditions often require the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid: Unique due to the presence of both nitro and sulfonic acid groups.
((2-Methyl-4-nitrophenyl)amino)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
((2-Methyl-4-nitrophenyl)amino)benzene: Lacks the sulfonic acid group, resulting in different chemical properties.
Uniqueness
The presence of both nitro and sulfonic acid groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
71735-26-7 |
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Molecular Formula |
C13H12N2O5S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
2-(2-methyl-4-nitroanilino)benzenesulfonic acid |
InChI |
InChI=1S/C13H12N2O5S/c1-9-8-10(15(16)17)6-7-11(9)14-12-4-2-3-5-13(12)21(18,19)20/h2-8,14H,1H3,(H,18,19,20) |
InChI Key |
DVDKGRJKDBYCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=CC=CC=C2S(=O)(=O)O |
Origin of Product |
United States |
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